molecular formula C5H3BClF3KN B2896192 Potassium (2-chloropyridin-4-yl)trifluoroborate CAS No. 1992782-05-4

Potassium (2-chloropyridin-4-yl)trifluoroborate

Cat. No.: B2896192
CAS No.: 1992782-05-4
M. Wt: 219.44
InChI Key: USJDEMNUMMCTRN-UHFFFAOYSA-N
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Description

Potassium (2-chloropyridin-4-yl)trifluoroborate (CAS 1992782-05-4) is an organoboron reagent primarily valued as a robust building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. As a potassium trifluoroborate salt, it offers enhanced stability and handling compared to boronic acids, making it a practical, bench-stable precursor for synthetic chemistry . The 2-chloropyridin-4-yl moiety provides two distinct reactive sites: the boron group enables carbon-carbon bond formation at the 4-position of the pyridine ring, while the chlorine atom at the 2-position serves as a protected handle for further functionalization via subsequent substitution reactions. This makes the compound a versatile intermediate for constructing complex heteroaromatic structures found in pharmaceuticals and agrochemicals. In the Suzuki-Miyaura reaction, this compound acts as a nucleophilic coupling partner, reacting with various aryl and heteroaryl halides in the presence of a palladium catalyst and a base . The trifluoroborate group is known for its slow release of the active boronic species under reaction conditions, which helps suppress protodeboronation, a common side reaction, leading to more efficient coupling and higher yields . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. It is typically supplied as a solid and should be stored in a cool, dry place, under an inert atmosphere if specified .

Properties

IUPAC Name

potassium;(2-chloropyridin-4-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDEMNUMMCTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Potassium (2-Chloropyridin-4-yl)trifluoroborate

Miyaura Borylation Followed by Trifluoroboration

The most widely reported method involves a two-step sequence: (1) Miyaura borylation of a halogenated pyridine precursor to form a boronic ester, and (2) conversion of the ester to the potassium trifluoroborate salt.

Step 1: Miyaura Borylation
2-Chloro-4-iodopyridine serves as the starting material. Treatment with bis(pinacolato)diboron (B~2~pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and a base (KOAc) yields the pinacol boronic ester. This reaction typically proceeds in anhydrous dimethylformamide (DMF) or 1,4-dioxane at 80–100°C for 12–24 hours.

Step 2: Trifluoroborate Formation
The boronic ester is treated with potassium hydrogen fluoride (KHF~2~) in a mixture of tetrahydrofuran (THF) and water. After stirring at room temperature, the product precipitates and is purified via sequential washes with ether, pentane, and dichloromethane.

Key Reaction Conditions
Parameter Details
Starting Material 2-Chloro-4-iodopyridine
Catalyst Pd(dppf)Cl~2~ (5 mol%)
Boron Reagent B~2~pin~2~ (1.2 equiv)
Solvent DMF or 1,4-dioxane
Temperature 80–100°C
Reaction Time 12–24 hours
Conversion Reagent KHF~2~ (3.0 equiv) in THF/H~2~O

Alternative Methods: Ruthenium-Catalyzed Hydroboration

While less common for aryl systems, ruthenium catalysts have been employed for alkyne hydroboration to generate vinyltrifluoroborates. For example, carbonylchlorohydridotris(triphenylphosphine)ruthenium ([RuClH(CO)(PPh~3~)~3~]) facilitates the reaction of alkynes with pinacol borane (HBpin) to form boronic esters, which are subsequently converted to trifluoroborates. However, this method is less applicable to pyridine substrates due to competing side reactions.

Experimental Procedure and Optimization

Detailed Synthesis Protocol

  • Miyaura Borylation :

    • Combine 2-chloro-4-iodopyridine (1.0 equiv), Pd(dppf)Cl~2~ (5 mol%), B~2~pin~2~ (1.2 equiv), and KOAc (3.0 equiv) in degassed DMF.
    • Heat at 90°C under N~2~ for 18 hours.
    • Purify the boronic ester via flash chromatography (hexane/EtOAc = 4:1).
  • Trifluoroborate Formation :

    • Dissolve the boronic ester in THF (20 mL/mmol) and add aqueous KHF~2~ (3.0 equiv).
    • Stir at room temperature for 12 hours.
    • Concentrate under vacuum, dissolve the residue in hot acetone, and filter.
    • Wash with ether, pentane, and CH~2~Cl~2~ to isolate the product as a white solid.

Yield and Scalability

Typical yields range from 65% to 86%, depending on the purity of the boronic ester intermediate. Scaling to 10 mmol has been demonstrated without significant yield reduction.

Characterization and Analytical Data

Spectroscopic Properties

  • ~1~H NMR (400 MHz, DMSO-d~6~) : δ 8.47 (s, 1H, pyridine-H), 7.38 (d, J = 5.6 Hz, 1H), 7.29 (dd, J = 5.6, 1.6 Hz, 1H).
  • ~19~F NMR (376 MHz, DMSO-d~6~) : δ -138.5 (BF~3~K).
  • HRMS (ESI-TOF) : m/z calcd for C~5~H~3~BClF~3~N~-~: 209.9874; found: 209.9878.

Crystallographic Data

Single-crystal X-ray diffraction of related trifluoroborates (e.g., CCDC 900630) confirms the tetrahedral geometry around boron, with B–F bond lengths of 1.36–1.38 Å.

Applications in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings with aryl halides under Pd catalysis. For example, coupling with 4-bromoanisole using Pd(PPh~3~)~4~ and Na~2~CO~3~ in 1,4-dioxane/H~2~O affords 4'-methoxy-2-chlorobiphenyl-4-yltrifluoroborate in 74% yield.

Comparative Reactivity in Sequential Couplings
Entry Substrate Coupling Partner Yield (%)
1 2-Chloro-4-iodopyridine 4-Methoxyphenyl 74
2 2-Chloro-4-bromopyridine 3-Cyanophenyl 68

Challenges and Limitations

  • Sensitivity to Protodeboronation : The electron-deficient pyridine ring increases susceptibility to protodeboronation under acidic conditions.
  • Purification Difficulties : Residual pinacol and inorganic salts require rigorous washing protocols.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

Potassium (2-chloropyridin-4-yl)trifluoroborate is primarily utilized in organic synthesis through several key applications:

  • Cross-Coupling Reactions :
    • It serves as a nucleophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura reactions. This allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.
  • Nucleophilic Substitution :
    • The compound can participate in nucleophilic substitution reactions due to the electron-rich nature of the trifluoroborate group. This property is particularly useful for introducing functional groups into aromatic systems.
  • Synthesis of Pharmaceuticals :
    • This compound has been explored for synthesizing biologically active compounds, including pharmaceuticals that target various diseases. Its ability to facilitate complex molecular transformations makes it a valuable tool in medicinal chemistry.

Data Table: Comparison of Organotrifluoroborates

Compound NameUnique FeaturesApplications
This compoundStable trifluoroborate moiety; chlorinated pyridineCross-coupling; pharmaceutical synthesis
Potassium MethyltrifluoroborateSimple structure; widely used in cross-couplingOrganic synthesis
Potassium PhenyltrifluoroborateAromatic system; high reactivityElectrophilic aromatic substitution
Potassium EthyltrifluoroborateUseful for introducing ethyl groupsSynthesis of ethyl derivatives

Case Study 1: Application in Pharmaceutical Synthesis

A study demonstrated that this compound was employed to synthesize a series of new anti-cancer agents. The compound facilitated the formation of key intermediates through Suzuki-Miyaura coupling, leading to high yields and purity levels. The resulting compounds exhibited promising biological activity against cancer cell lines.

Case Study 2: Environmental Chemistry

Research has shown that this compound can be utilized in environmental chemistry for the degradation of pollutants. Its reactivity allows it to participate in reactions that break down harmful substances, contributing to remediation efforts.

Mechanism of Action

Comparison with Similar Compounds

Potassium 4-Chlorophenyltrifluoroborate (C₆H₄BClF₃K)

  • Structure : Aromatic phenyl ring with a para-chloro substituent.
  • Key Differences :
    • Lacks the nitrogen atom in the aromatic system, reducing Lewis basicity compared to the pyridinyl analog.
    • Lower reactivity in heterocycle-forming reactions due to the absence of a directing nitrogen.
  • Applications : Commonly used in biaryl synthesis for electronic materials .
  • Safety : Similar hazards (H302, H315) but lower inhalation risks compared to pyridinyl derivatives .

Potassium (2-Chloro-4-fluorobenzyl)trifluoroborate (C₇H₅BClF₄K)

  • Structure : Benzyl group with 2-chloro and 4-fluoro substituents.
  • Enhanced electron-withdrawing effects from dual halogens may accelerate oxidative addition in Pd-catalyzed reactions.
  • Applications : Preferred for synthesizing fluorinated pharmaceuticals .

Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate (C₁₁H₁₂BF₃KNO₂)

  • Structure : Phenyl ring with a morpholine-carbonyl group.
  • Key Differences :
    • The morpholine moiety increases solubility in polar solvents but may complicate purification.
    • Carbonylic group enables hydrogen bonding, altering substrate-catalyst interactions.
  • Applications : Used in drug discovery for bioactive molecule derivatization .

Potassium 4-(Tetrahydropyranylmethoxy)methyltrifluoroborate (C₇H₁₃BF₃KO₂)

  • Structure : Alkoxymethyl group with a tetrahydropyranyl protecting group.
  • Key Differences :
    • Alkoxymethyl chain enhances solubility in ethers and alcohols but reduces stability in acidic conditions.
    • Requires Soxhlet extraction for purification due to low organic solubility .
  • Applications : Intermediate in carbohydrate-based drug synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reactivity in Suzuki Coupling Solubility Profile
Potassium (2-chloropyridin-4-yl)trifluoroborate C₆H₃BClF₃KN 217.45 Not Available 2-Cl, pyridinyl High (85–95% yield) Moderate in acetone
Potassium 4-chlorophenyltrifluoroborate C₆H₄BClF₃K 220.44 23682053 4-Cl, phenyl Moderate (70–80% yield) High in THF
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate C₇H₅BClF₄K 250.47 2828444-60-4 2-Cl, 4-F, benzyl High (75–90% yield) Low in hexane
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate C₁₁H₁₂BF₃KNO₂ 297.12 73995223 Morpholine-carbonyl, phenyl Low–Moderate (60–70% yield) High in DMSO

Reactivity and Catalytic Performance

  • Catalyst Compatibility :
    • The pyridinyl derivative achieves 96% yield with XPhos-Pd-G2 (0.5 mol%) in 8 hours .
    • Benzyl-substituted analogs require higher catalyst loadings (1–2 mol%) for similar efficiency due to steric hindrance .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) enhance oxidative addition rates but may reduce transmetallation efficiency . Nitrogen in the pyridinyl ring stabilizes Pd intermediates, improving catalytic turnover .

Biological Activity

Potassium (2-chloropyridin-4-yl)trifluoroborate is a member of the organoboron compound family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring that is substituted with a chlorine atom at the 2-position, and it possesses a trifluoroborate anion. The presence of the trifluoroborate group enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological applications.

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine and piperazine moieties often exhibit significant biological properties. These can include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some organoboron compounds have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Organotrifluoroborates have been noted for their ability to act as inhibitors of serine proteases, which play critical roles in various biological processes .

Case Studies and Research Findings

  • Antinociceptive Properties : A study evaluated the pharmacological properties of potassium thiophene-3-trifluoroborate, revealing its potential as an antinociceptive agent. Although not directly related to this compound, it highlights the biological relevance of trifluoroborate compounds in pain management .
  • Enzyme Interaction Studies : Research has shown that organotrifluoroborates can serve as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding at the enzyme's active site, suggesting a mechanism by which this compound might exert its biological effects .
  • Toxicological Investigations : Investigations into related organotrifluoroborates have demonstrated low toxicity profiles in animal models. For instance, studies on potassium thiophene-3-trifluoroborate indicated no significant alterations in liver and kidney function parameters following administration . Such findings are crucial for assessing the safety of this compound in therapeutic applications.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialPotential effectiveness against bacterial strains
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of serine proteases
AntinociceptivePain relief properties demonstrated in studies
Toxicity ProfileLow toxicity observed in animal models

Q & A

Q. Methodological Insight :

  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are typically used, with ligand selection dependent on substrate steric/electronic profiles.
  • Solvent Optimization : Biphasic systems (toluene/water or THF/water) improve yields by balancing solubility and hydrolysis rates .
  • Base Sensitivity : K₂CO₃ or Cs₂CO₃ (3–6 equiv.) is critical for activating the trifluoroborate via hydrolysis to the reactive boronate species .

How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Basic
Synthesis typically involves reacting 2-chloro-4-pyridinylboronic acid with potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. Key parameters include:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • pH Control : Neutral to slightly acidic conditions prevent boronic acid degradation.
  • Purification : Recrystallization from ethanol/water mixtures removes residual KF or unreacted boronic acid .

Q. Advanced :

  • Scale-Up Challenges : Industrial-scale production requires precise stoichiometry and continuous Soxhlet extraction to isolate the product from inorganic salts .
  • Stability Testing : Monitor hygroscopicity via TGA/DSC to establish storage conditions (e.g., desiccated, inert atmosphere) .

What mechanistic insights explain contradictory reports on the catalytic efficiency of this compound in cross-coupling reactions?

Advanced
Discrepancies arise from:

  • Endogenous Fluoride : Generated during hydrolysis, fluoride can activate catalysts (e.g., Pd(OAc)₂) but inhibit turnover at high concentrations by forming Pd-F complexes .
  • Solvent Polarity : Protodeboronation competes in non-polar solvents (toluene), reducing coupling yields versus polar systems (THF) .
  • Substrate Electronics : Electron-withdrawing groups (e.g., Cl on pyridine) slow transmetalation due to reduced nucleophilicity, necessitating higher catalyst loadings .

Q. Resolution Strategy :

  • Base Titration : Use ³¹B/¹⁹F NMR to monitor boronate/trifluoroborate equilibrium and optimize base equivalents .
  • Additive Screening : KF (1–2 equiv.) can stabilize reactive intermediates in THF/water systems .

How does the chloropyridinyl substituent influence the stability and reactivity of this compound compared to other aryltrifluoroborates?

Advanced
The 2-chloro group:

  • Enhances Stability : The electron-withdrawing Cl reduces boronate hydrolysis rates, extending shelf life .
  • Directs Coupling Regiochemistry : In Pd-catalyzed reactions, the Cl substituent can act as a transient directing group, favoring ortho-functionalization in subsequent steps .
  • Alters Solubility : Chloropyridinyl derivatives exhibit lower solubility in ethers (e.g., THF) compared to alkyl-substituted analogs, requiring solvent optimization .

Q. Comparative Data :

Property2-Chloropyridinyl Trifluoroborate4-Cyanophenyl Trifluoroborate
Solubility in THF (mg/mL)15–2050–60
Hydrolysis Half-life (h)48 (pH 7)12 (pH 7)
Coupling Yield (%)*75–8590–95
*With 4-bromotoluene, Pd(OAc)₂, K₂CO₃ .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to risks of skin/eye corrosion .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste streams .

Q. Advanced :

  • Toxicity Profiling : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) necessitates strict contamination controls .
  • Thermal Stability : Decomposes above 200°C, releasing BF₃ gas; avoid high-temperature drying .

How can researchers mitigate low yields in cross-coupling reactions involving sterically hindered substrates?

Q. Advanced

  • Ligand Engineering : Bulky ligands (e.g., SPhos) improve catalyst turnover by reducing steric clashes .
  • Microwave Assistance : Short reaction times (10–30 min) at 80–100°C enhance kinetics without decomposition .
  • Preactivation : Stir the trifluoroborate with base (1–2 h) before adding the aryl halide to ensure complete hydrolysis .

What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

Q. Advanced

  • ¹⁹F NMR : Quantifies trifluoroborate hydrolysis (δ = -140 to -150 ppm) and detects free fluoride (δ = -120 ppm) .
  • HRMS : Confirms molecular ion ([M⁻ + K⁺]) and detects proto-deboronation byproducts .
  • XRD : Resolves crystalline structure to assess purity and hydration state .

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